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molecular formula C16H15BrFNO B8438070 N-(2-Bromo-4,6-dimethyl-phenyl)-2-(4-fluoro-phenyl)-acetamide

N-(2-Bromo-4,6-dimethyl-phenyl)-2-(4-fluoro-phenyl)-acetamide

Cat. No. B8438070
M. Wt: 336.20 g/mol
InChI Key: KGYPPALBQMVEFK-UHFFFAOYSA-N
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Patent
US07601870B2

Procedure details

2-Bromo-4,6-dimethyl-aniline (600 mg) and (4-fluoro-phenyl)-acetyl chloride (543 mg) were dissolved in acetonitrile (6 mL) and heated to 150° C. for 10 minutes in a sealed microwave process vial. The reaction was cooled to 0° C., the product filtered off and washed with cold acetonitrile (50 mL) affording 665 mg (66% yield) of the title compound as a white solid. LC-MS (m/z) 337 (MH+); tR=2.93, (UV, ELSD) 90%, 98%. 1H NMR (500 MHz, DMSO-d6): 2.05 (s, 6H), 2.25 (s, 3H), 3.63 (s, 2H), 7.05 (b, 1H), 7.15 (dt, 2H), 7.32 (b, 1H), 7.40 (dt, 2H), 9.67 (s, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[NH2:4].[F:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19](Cl)=[O:20])=[CH:14][CH:13]=1>C(#N)C>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:3]=1[NH:4][C:19](=[O:20])[CH2:18][C:15]1[CH:16]=[CH:17][C:12]([F:11])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)C)C
Name
Quantity
543 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the product filtered off
WASH
Type
WASH
Details
washed with cold acetonitrile (50 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C)C)NC(CC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 665 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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